molecular formula C14H11FO3 B1440668 5-Fluoro-3-(2-methoxyphenyl)benzoic acid CAS No. 1261924-27-9

5-Fluoro-3-(2-methoxyphenyl)benzoic acid

Cat. No. B1440668
M. Wt: 246.23 g/mol
InChI Key: ZFJOWXOXIMCDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(2-methoxyphenyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 246.24 . The IUPAC name for this compound is 5-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The linear formula for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-13-5-3-2-4-12 (13)9-6-10 (14 (16)17)8-11 (15)7-9/h2-8H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

5-Fluoro-3-(2-methoxyphenyl)benzoic acid is an off-white powder . The molecular weight of this compound is 246.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Hypoglycemic Activity

5-Fluoro-3-(2-methoxyphenyl)benzoic acid has been investigated for its role in the development of hypoglycemic benzoic acid derivatives. Studies found that alterations in this compound's structure, like replacing the 2-methoxy group, significantly impacted its hypoglycemic activity, indicating potential applications in diabetes treatment (Grell et al., 1998).

Synthesis of Fluoronaphthoic Acids

Research into the synthesis of fluoronaphthoic acids, which includes derivatives of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, highlights its importance in creating biologically active compounds. The studies provide methods for synthesizing various mono- and difluoronaphthoic acids, showcasing the compound's versatility in organic synthesis (Tagat et al., 2002).

Directed Lithiation

The directed lithiation of benzoic acids, including 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, has been explored to understand its reactivity. This research provides insights into the chemistry of such compounds and their potential for creating ortho-substituted products, which could be valuable in various chemical syntheses (Bennetau et al., 1995).

Serotonin Receptor Study

In neuroscientific research, derivatives of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid have been used as molecular imaging probes in PET scans to quantify serotonin receptor densities. This application is particularly significant in studying Alzheimer's disease and other cognitive impairments (Kepe et al., 2006).

Sulfonamide Hypoglycemics

Investigations into the hypoglycemic activity of related N-substituted carbamoylbenzoic acids have revealed that 5-Fluoro-3-(2-methoxyphenyl)benzoic acid derivatives display significant hypoglycemic activity. This research contributes to the understanding of the compound's potential in developing new diabetes medications (Rufer & Losert, 1979).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and use only in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOWXOXIMCDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689131
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(2-methoxyphenyl)benzoic acid

CAS RN

1261924-27-9
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-3-(2-methoxyphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.